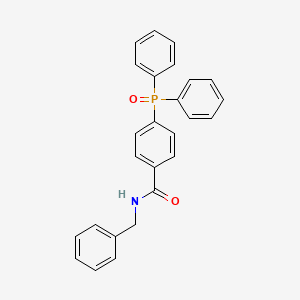
N-Benzyl-4-(diphenylphosphoryl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-4-(diphenylphosphoryl)benzamide is an organic compound with the molecular formula C26H22NO2P It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diphenylphosphoryl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
化学反应分析
Types of Reactions
N-Benzyl-4-(diphenylphosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
科学研究应用
N-Benzyl-4-(diphenylphosphoryl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Benzyl-4-(diphenylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it interacts with the enzyme tyrosinase, which is involved in the production of melanin . This interaction can inhibit the enzyme’s activity, leading to reduced melanin production.
相似化合物的比较
N-Benzyl-4-(diphenylphosphoryl)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: This compound also inhibits tyrosinase activity and is used as a precursor in organic synthesis.
N-Phenethylbenzamide: Known for its potential as an amyloid-beta aggregation inhibitor.
N-Benzyloxybenzamide: Another compound studied for its anti-aggregation properties in Alzheimer’s disease research.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
生物活性
N-Benzyl-4-(diphenylphosphoryl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C29H26N2O2P
- Molecular Weight: 482.50 g/mol
- CAS Number: 1734997
The compound features an amide group and a diphenylphosphoryl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The phosphorous-containing group may facilitate binding to specific targets, leading to modulation of enzymatic activity.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, preventing substrate access and altering metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in signaling pathways, potentially influencing cellular responses.
1. Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1).
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| AChE | 0.056 | Donepezil: 0.046 |
| BACE1 | 9.01 | Quercetin: 4.89 |
These findings indicate that the compound possesses comparable inhibitory activity against AChE and BACE1, which are critical targets in Alzheimer's disease therapy .
2. Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the anticancer potential of this compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The compound demonstrated significant cytotoxic effects across different cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Alzheimer’s Disease Model
In a preclinical study involving transgenic mice models for Alzheimer's disease, this compound was administered to assess its effects on cognitive function and amyloid plaque formation.
- Dosage : 10 mg/kg body weight
- Duration : 30 days
- Results : Significant improvement in cognitive tests was observed alongside a reduction in amyloid plaques compared to control groups.
This study highlights the therapeutic potential of the compound in neurodegenerative conditions .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines.
- Findings : The compound exhibited dose-dependent cytotoxicity with notable selectivity towards cancer cells over normal cells.
These results support further exploration into the use of this compound as a potential chemotherapeutic agent .
属性
CAS 编号 |
90304-92-0 |
|---|---|
分子式 |
C26H22NO2P |
分子量 |
411.4 g/mol |
IUPAC 名称 |
N-benzyl-4-diphenylphosphorylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c28-26(27-20-21-10-4-1-5-11-21)22-16-18-25(19-17-22)30(29,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2,(H,27,28) |
InChI 键 |
KSGIQJKKALYHFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















